1-(2,5-dimethylbenzyl)-2-methyl-1H-indole-3-carbaldehyde
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Overview
Description
1-(2,5-Dimethylbenzyl)-2-methyl-1H-indole-3-carbaldehyde is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features a unique structure with a 2,5-dimethylbenzyl group attached to the indole ring, which may contribute to its distinct chemical and biological properties.
Preparation Methods
The synthesis of 1-(2,5-dimethylbenzyl)-2-methyl-1H-indole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of 2,5-dimethylbenzylamine with 2-methylindole-3-carboxaldehyde under acidic conditions. The reaction typically proceeds as follows:
Condensation Reaction: The 2,5-dimethylbenzylamine reacts with 2-methylindole-3-carboxaldehyde in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
Chemical Reactions Analysis
1-(2,5-Dimethylbenzyl)-2-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophilic Substitution Reagents: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields the corresponding carboxylic acid, while reduction yields the corresponding alcohol.
Scientific Research Applications
1-(2,5-Dimethylbenzyl)-2-methyl-1H-indole-3-carbaldehyde has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound is used in studies investigating the biological activity of indole derivatives, including their interactions with various biological targets.
Chemical Research: It serves as a model compound for studying the reactivity and properties of indole derivatives, contributing to the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-(2,5-dimethylbenzyl)-2-methyl-1H-indole-3-carbaldehyde depends on its specific biological target. In general, indole derivatives are known to interact with various molecular targets, including enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
1-(2,5-Dimethylbenzyl)-2-methyl-1H-indole-3-carbaldehyde can be compared with other similar compounds, such as:
1-Benzyl-2-methyl-1H-indole-3-carbaldehyde: Lacks the 2,5-dimethyl substitution on the benzyl group, which may affect its chemical and biological properties.
1-(2,5-Dimethylbenzyl)-1H-indole-3-carbaldehyde: Lacks the methyl group on the indole ring, which may influence its reactivity and interactions with biological targets.
1-(2,5-Dimethylbenzyl)-2-methyl-1H-indole:
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-2-methylindole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO/c1-13-8-9-14(2)16(10-13)11-20-15(3)18(12-21)17-6-4-5-7-19(17)20/h4-10,12H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBLYESGHXPJPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C(=C(C3=CC=CC=C32)C=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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